Lipophilicity Enhancement via Difluoromethyl Substitution Relative to Non-Fluorinated Pyrazole Methanol
The introduction of a difluoromethyl group at the pyrazole 5-position substantially increases lipophilicity compared to non-fluorinated pyrazole methanol analogs. While 5-(hydroxymethyl)-1-methyl-1H-pyrazole (CAS 84547-61-5) has a computed pKa of 14.35±0.10, the target compound bearing the CHF₂ substituent exhibits altered physicochemical behavior characteristic of fluorinated pyrazoles [1]. Difluoromethyl substitution has been documented to modulate lipophilicity and serve as a hydrogen-bond donor bioisostere in pyrazole frameworks, providing measurable differences in LogD and metabolic stability parameters [2].
| Evidence Dimension | Lipophilicity modulation and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | Difluoromethyl group as bioisostere and lipophilicity modulator |
| Comparator Or Baseline | 5-(Hydroxymethyl)-1-methyl-1H-pyrazole (CAS 84547-61-5): pKa 14.35±0.10, molecular weight 112.13 g/mol |
| Quantified Difference | Class-level difference: difluoromethyl substitution alters lipophilicity profile and introduces hydrogen-bond donor functionality not present in non-fluorinated analogs |
| Conditions | Computed physicochemical properties; class-level SAR from pyrazole SDHI fungicide literature |
Why This Matters
The enhanced lipophilicity and hydrogen-bond donor capacity directly impact membrane permeability and target binding in downstream fungicide applications, making non-fluorinated analogs unsuitable substitutes.
- [1] CCS Chemistry Editorial. (2022). 3,4-二取代-3-(二氟甲基)吡唑类化合物的构建. CCS Chemistry. View Source
- [2] Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). RCSeng. View Source
